1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one
Overview
Description
1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one is a chemical compound with the molecular formula C10H10F2OS and a molecular weight of 216.25 g/mol It is characterized by the presence of a difluoroethyl group attached to a sulfanylphenyl ethanone structure
Preparation Methods
The synthesis of 1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one typically involves the reaction of 4-(methylthio)acetophenone with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or thiols.
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfanylphenyl derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one can be compared with other similar compounds, such as:
4-(Methylthio)acetophenone: This compound lacks the difluoroethyl group, making it less lipophilic and potentially less bioactive.
4-(Ethylthio)acetophenone: Similar in structure but with an ethyl group instead of a difluoroethyl group, which may affect its chemical reactivity and biological activity.
4-(Trifluoroethylthio)acetophenone: The presence of a trifluoroethyl group can significantly alter the compound’s properties, making it more reactive and potentially more potent in biological assays.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2,2-difluoroethylsulfanyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2OS/c1-7(13)8-2-4-9(5-3-8)14-6-10(11)12/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBKKCJYFOBCON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)SCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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